Product packaging for Heptyl 4-(dimethylamino)benzoate(Cat. No.:CAS No. 84604-77-3)

Heptyl 4-(dimethylamino)benzoate

Cat. No.: B12676308
CAS No.: 84604-77-3
M. Wt: 263.37 g/mol
InChI Key: IMNGOUVKEPRZHR-UHFFFAOYSA-N
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Description

Heptyl 4-(Dimethylamino)benzoate (CAS 84604-77-3) is an organic ester compound with a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol . This compound features a benzoate core substituted with a dimethylamino group and a heptyl ester chain, which contributes to its relatively high calculated LogP value of 5.22, indicating significant lipophilicity . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods. A typical method involves a C18-based column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spec (MS) compatible applications . This method is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetic studies . While specific research applications for the heptyl ester are sparsely documented in the available literature, its structural similarity to shorter-chain alkyl esters like Ethyl 4-dimethylaminobenzoate suggests potential areas of research interest. These analogues are widely used as photoinitiators in UV-curing coatings and inks and as UV absorbers . Researchers may therefore investigate this compound in similar photochemical or material science applications, leveraging its different solubility and absorption properties imparted by the longer heptyl chain. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B12676308 Heptyl 4-(dimethylamino)benzoate CAS No. 84604-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84604-77-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

heptyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-13-19-16(18)14-9-11-15(12-10-14)17(2)3/h9-12H,4-8,13H2,1-3H3

InChI Key

IMNGOUVKEPRZHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Synthetic Methodologies for Heptyl 4 Dimethylamino Benzoate and Analogous Esters

Classical Esterification Protocols for Benzoate (B1203000) Synthesis

Traditional methods for synthesizing benzoate esters have long relied on direct condensation reactions, which are well-established in organic chemistry.

Acid-Catalyzed Condensation Reactions: Optimization and Yield Enhancement

The most prominent classical method for ester synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.commasterorganicchemistry.com In the case of Heptyl 4-(dimethylamino)benzoate (B8555087), this involves reacting 4-(dimethylamino)benzoic acid with heptanol (B41253).

The reaction is an equilibrium process, and several strategies are employed to drive it towards the product side and enhance the yield. masterorganicchemistry.comstackexchange.com According to Le Châtelier's principle, removing water as it is formed or using a large excess of one of the reactants (typically the less expensive alcohol) can significantly increase the conversion to the ester. masterorganicchemistry.comstudy.com One study demonstrated that while using equimolar amounts of acetic acid and ethanol resulted in a 65% yield, a 10-fold excess of alcohol boosted the yield to 97%. masterorganicchemistry.com

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). mdpi.comresearchtrend.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.comresearchtrend.netmdpi.com

Table 1: Comparison of Catalytic Conditions in Fischer Esterification

Catalyst Reactant Ratio (Acid:Alcohol) Temperature Reaction Time Typical Yield
H₂SO₄ 1:10 Reflux Several hours >90% masterorganicchemistry.com
PTSA 1:5 Reflux Several hours High
Zirconium Complex 1:1 80 °C 24 hours ~78% nih.gov

This table presents typical conditions and yields for Fischer esterification based on general findings; specific results may vary based on substrates.

Post-Synthetic Purification Techniques: Recrystallization and Distillation in Ester Production

Following the synthesis, the crude ester must be purified to remove unreacted starting materials, the catalyst, and byproducts. The primary methods for purifying solid and high-boiling liquid esters are recrystallization and distillation, respectively.

Recrystallization is a purification technique for solid compounds that leverages differences in solubility between the desired product and impurities in a given solvent. illinois.eduma.edu The process involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. ma.eduresearchgate.net As the solution cools, the solubility of the compound decreases, and it forms crystals, while impurities tend to remain in the solution. ma.edu For benzoate derivatives, the choice of solvent is critical. Benzoic acid itself can be effectively recrystallized from water due to its high solubility in hot water and poor solubility in cold water. wikipedia.org For its esters, a range of organic solvents may be required depending on the polarity of the specific compound.

Distillation , particularly vacuum distillation , is the preferred method for purifying high-boiling point liquids like Heptyl 4-(dimethylamino)benzoate. google.combrandtech.com Performing distillation under reduced pressure lowers the boiling point of the compound, which mitigates the risk of thermal decomposition that can occur at the high temperatures required for atmospheric distillation. brandtech.comwikipedia.org This technique is essential for heat-sensitive materials and allows for the effective separation of the ester from less volatile impurities. google.combrandtech.comvalveandcontrol.com The process involves heating the crude liquid in a distillation apparatus connected to a vacuum pump, allowing the ester to vaporize at a lower temperature, after which it is condensed and collected as a purified liquid. brandtech.com

Contemporary Synthetic Approaches and Innovations

Modern organic synthesis has driven the development of new methods for ester formation that offer milder conditions, faster reaction times, and greater efficiency, avoiding the often harsh conditions of classical acid catalysis.

Advanced Coupling Agent Strategies in Ester Formation

To circumvent the need for strong acids and high temperatures, various coupling agents have been developed to activate the carboxylic acid for reaction with an alcohol under mild conditions. These reagents are particularly useful for sensitive or complex substrates.

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for forming amide and ester bonds. peptide.com In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. peptide.com

Uronium and Phosphonium Salts are a class of highly efficient coupling reagents, often borrowed from peptide synthesis. luxembourg-bio.comsigmaaldrich.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be used to prepare esters in excellent yields at room temperature. luxembourg-bio.comcreative-peptides.com For instance, the uronium-based reagent COMU has been shown to be effective for preparing esters from various alcohols under mild conditions using organic bases. luxembourg-bio.combachem.com These reagents work by forming highly reactive activated esters (e.g., OBt or OAt esters) in situ, which readily react with alcohols. sigmaaldrich.comcreative-peptides.com

Table 2: Selected Modern Coupling Agents for Ester Synthesis

Coupling Agent Additive/Base Typical Conditions Key Feature
DCC DMAP Room Temperature Widely used; byproduct (DCU) can be difficult to remove. peptide.com
HBTU Organic Base (e.g., DIEA) Room Temperature High efficiency, common in peptide synthesis. creative-peptides.com
HATU Organic Base (e.g., DIEA) Room Temperature Reacts faster with less epimerization than HBTU. peptide.com

This table provides a summary of common coupling agents and their general application in ester synthesis.

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govscispace.com Compared to conventional heating, which relies on thermal conductivity, microwave irradiation heats the reaction mixture directly and more uniformly through dielectric heating. anton-paar.com This often leads to dramatic reductions in reaction times, from hours to minutes, and can also result in higher product yields. anton-paar.comresearchgate.net

The Fischer esterification of benzoic acid derivatives has been successfully optimized using microwave synthesis. researchgate.netusm.my In one study, the synthesis of ethyl benzoate was achieved with a 97% yield in just 5 minutes at 170 °C using microwave irradiation. uwlax.edu Another investigation into the microwave-assisted esterification of a substituted benzoic acid found that optimal yields were obtained at 130°C with a total irradiation time of 15 minutes. researchgate.netusm.my This rapid and efficient heating makes MAOS an attractive green chemistry approach for the synthesis of esters like this compound. nih.govacademie-sciences.fr

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

Method Temperature Reaction Time Yield Reference
Conventional Heating (Reflux) ~78 °C >1 hour 78% usm.my
Microwave-Assisted (Sealed Vessel) 170 °C 5 minutes 97% uwlax.edu

This table compares reaction parameters for the synthesis of a benzoate ester, illustrating the efficiency of microwave-assisted methods.

Targeted Derivatization Pathways of the Benzoate Scaffold

The 4-(dimethylamino)benzoate scaffold present in the target molecule offers sites for further chemical modification to produce novel derivatives with tailored properties. Derivatization can occur at the carboxylic acid group, the aromatic ring, or the dimethylamino substituent.

A primary derivatization strategy involves activating the carboxylic acid group of 4-(dimethylamino)benzoic acid to form an active ester, which can then react with various nucleophiles. A notable example is the synthesis of N-Succinimidyl 4-(dimethylamino)benzoate (DMABA-NHS ester). nih.govsigmaaldrich.com This compound is created by reacting 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide, often using a coupling agent like DCC. The resulting NHS ester is a valuable reagent used for labeling molecules containing primary amine groups, such as lipids and peptides, for analysis by mass spectrometry and HPLC. nih.govcaymanchem.com

Further modifications can be envisioned on the aromatic ring, although the strong electron-donating nature of the dimethylamino group would direct electrophilic substitution primarily to the ortho positions. The dimethylamino group itself can also be a target for chemical transformation, though this is less common. Research on the structurally related local anesthetic tetracaine [2-(dimethylamino)ethyl 4-(butylamino)benzoate] has shown that the amino group on the benzene (B151609) ring can be modified through reactions like N-alkylation to produce a library of analogs with different biological activities. nih.gov These examples highlight the chemical versatility of the benzoate scaffold for creating diverse molecular structures.

Transesterification Reactions for Tailored Ester Derivatives

Transesterification is a versatile and widely utilized process in organic synthesis for converting one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com This method is particularly useful for preparing a homologous series of esters from a common, readily available precursor, such as methyl or ethyl 4-(dimethylamino)benzoate. The reaction involves the treatment of the starting ester with an alcohol, in this case, heptanol (heptan-1-ol), in the presence of a catalyst.

The reaction equilibrium is typically driven towards the desired product by using a large excess of the target alcohol, which can also serve as the reaction solvent. masterorganicchemistry.comucla.edu Both acid and base-catalyzed conditions can be employed for this transformation.

Acid-Catalyzed Transesterification: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts. ucla.edu The mechanism under acidic conditions involves protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity. The target alcohol (heptanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol or ethanol) yield the desired heptyl ester.

Base-Catalyzed Transesterification: Under basic conditions, a strong base, such as sodium heptoxide (formed from sodium and heptanol), serves as the nucleophile. The reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl group. masterorganicchemistry.com This method is often faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification of the ester.

The selection of the catalyst and reaction conditions is crucial for optimizing the yield and purity of this compound.

Table 1: Catalytic Systems for Transesterification

Catalyst Type Example Catalyst Typical Reaction Conditions Mechanism
Acid Sulfuric Acid (H₂SO₄) Reflux in excess heptanol Protonation-Addition-Elimination
Acid p-Toluenesulfonic Acid (p-TsOH) Reflux in excess heptanol, often with water removal Protonation-Addition-Elimination
Base Sodium Methoxide (NaOMe) Reflux in excess heptanol (forms sodium heptoxide in situ) Addition-Elimination

Reduction Chemistry of the Aromatic Amino Moiety in Functionalized Esters

An alternative synthetic route to esters of 4-aminobenzoic acid involves the chemical reduction of a corresponding 4-nitrobenzoate precursor. This strategy is highly effective for introducing the aromatic amine functionality late in the synthetic sequence. For the synthesis of a precursor to this compound, one would start with Heptyl 4-nitrobenzoate. The critical step is the selective reduction of the nitro group without affecting the ester linkage.

A variety of reducing agents and methods are available for the chemoselective reduction of aromatic nitro groups to primary amines. masterorganicchemistry.comresearchgate.net

Catalytic Hydrogenation: This is one of the most common and cleanest methods. The reaction involves treating the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. google.comprepchem.com The reaction is typically carried out in a solvent such as ethanol or ethyl acetate at room temperature and moderate pressures. This method is known for its high yields and chemoselectivity, leaving functional groups like esters intact. researchgate.net

Metal-Acid Systems: Classic methods for nitro group reduction involve the use of an easily oxidized metal in the presence of a strong acid. masterorganicchemistry.com Common systems include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com These reactions are robust and effective. The process initially forms an ammonium (B1175870) salt under the acidic conditions, which is then neutralized with a base (e.g., sodium hydroxide) to liberate the free aromatic amine. chemistrystudent.com

Transfer Hydrogenation: This method uses molecules other than H₂ as the source of hydrogen. Reagents like hydrazine hydrate in the presence of Pd/C or ammonium formate (B1220265) can be used. researchgate.net These reactions often proceed under milder conditions than high-pressure hydrogenation.

Following the reduction to the primary amine (Heptyl 4-aminobenzoate), the synthesis of this compound would require a subsequent N-alkylation step to introduce the two methyl groups onto the nitrogen atom.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups to Amines

Reducing System Substrate Example Conditions Key Features
H₂ / Pd/C Ethyl 4-nitrobenzoate Ethanol solvent, room temperature High yield, clean reaction, chemoselective for the nitro group. google.com
Sn / conc. HCl Nitrobenzene Reflux, followed by NaOH workup Traditional, effective method; acidic conditions form an ammonium salt intermediate. chemistrystudent.com
Fe / HCl or CaCl₂ Substituted Nitroarenes Reflux in ethanol/water Inexpensive, tolerates many functional groups including esters. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of Heptyl 4 Dimethylamino Benzoate

Hydrolytic Behavior and Degradation Kinetics

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a significant degradation pathway for esters like Heptyl 4-(dimethylamino)benzoate (B8555087). libretexts.org This process can be catalyzed by either acids or bases, leading to the formation of 4-(dimethylamino)benzoic acid and heptyl alcohol. The rate and mechanism of hydrolysis are highly dependent on the pH of the environment.

Investigation of Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters is a reversible process. libretexts.org For Heptyl 4-(dimethylamino)benzoate, the reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescription
1 Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).
2 Nucleophilic attack by water on the protonated carbonyl carbon.
3 Proton transfer from the attacking water molecule to the ester's alkoxy oxygen.
4 Elimination of the leaving group (heptyl alcohol).
5 Deprotonation of the carbonyl oxygen to form the carboxylic acid and regenerate the acid catalyst.

This table is based on the general mechanism of acid-catalyzed ester hydrolysis. libretexts.orgyoutube.com

Base-Mediated Hydrolytic Transformation Studies

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of esters, also known as saponification, is effectively irreversible. chemistrysteps.com The reaction begins with the nucleophilic attack of the hydroxide ion on the carbonyl carbon of this compound. youtube.com This forms a tetrahedral intermediate.

Oxidative Transformation Processes

The 4-(dimethylamino)benzoate moiety of the molecule is susceptible to oxidative transformations, particularly at the electron-rich aromatic ring and the dimethylamino group.

Reactive Oxygen Species (ROS) Induced Oxidation Pathways

This compound can interact with reactive oxygen species (ROS), which are highly reactive chemical species containing oxygen. This can lead to its degradation. Studies on the structurally similar compound Padimate O have shown that it can generate free radicals upon excitation. ewg.org The N,N-dimethylaniline portion of the molecule is particularly susceptible to oxidation. xml-journal.net

The oxidation can be initiated by the formation of a radical cation through the removal of an electron from the nitrogen atom. mdpi.com This radical cation can then undergo further reactions, such as deprotonation at an adjacent methyl group, leading to the formation of a carbon-centered radical. mdpi.com These reactive intermediates can then participate in a variety of subsequent reactions, leading to a range of degradation products. Research on N,N-dimethylaniline has demonstrated its ability to induce oxidative stress. researchgate.net The interaction with ROS is complex and can involve various species such as hydroxyl radicals and superoxide (B77818) anions. nih.govmdpi.com Studies on other arylamine-containing compounds have also shown that their metabolites can generate ROS. nih.gov

Halogenation Reactions: Chlorine and Bromine Addition Mechanisms

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the dimethylamino group. Halogenation with chlorine or bromine typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to generate a more potent electrophile. libretexts.orgwikipedia.org

The mechanism involves the attack of the electron-rich benzene (B151609) ring on the polarized halogen-catalyst complex, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comyoutube.com This step is typically the rate-determining step. numberanalytics.com In the final step, a weak base removes a proton from the carbon atom bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated product. numberanalytics.commasterorganicchemistry.com The dimethylamino group strongly directs substitution to the ortho and para positions relative to itself.

Table 2: General Mechanism of Electrophilic Aromatic Halogenation

StepDescription
1 Activation of the halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to form a highly electrophilic complex.
2 Nucleophilic attack of the aromatic ring on the electrophilic halogen, forming a sigma complex (arenium ion).
3 Deprotonation of the sigma complex by a weak base to restore aromaticity and form the halogenated product.

This table outlines the generally accepted mechanism for the halogenation of activated aromatic rings. numberanalytics.commasterorganicchemistry.com

Photochemical and Photoreactivity Studies

As a derivative of PABA, this compound is designed to absorb ultraviolet (UV) radiation. taylorandfrancis.com However, this absorption of UV energy can also lead to photochemical reactions and degradation. mdpi.comresearchgate.net

Upon absorbing UV radiation, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photochemical processes. Studies on the related compound Padimate O have shown that upon photoexcitation, it can generate singlet oxygen and form carbon-centered free radicals. drugbank.com It has also been shown to induce DNA strand breaks in vitro. drugbank.com Research on PABA itself has revealed that it is stable under UVA irradiation but can dissociate into radicals upon exposure to UVB and UVC radiation. mdpi.comresearchgate.net This photodissociation can reduce the UV-absorbing capacity of the compound. mdpi.comresearchgate.net The photochemical behavior of these compounds is an area of active research, particularly in the context of their use as UV filters. researchgate.netnih.govnih.gov

Direct Photolysis Mechanisms and Quantum Yields

Direct photolysis is a significant transformation pathway for aromatic compounds like this compound upon absorption of ultraviolet (UV) radiation. This process involves the molecule directly absorbing a photon, which elevates it to an excited electronic state. From this excited state, the molecule can undergo various chemical changes, leading to its degradation.

For the closely related compound 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), direct photolysis has been identified as a key process in its environmental degradation. researchgate.netresearchgate.net The primary transformation pathways observed involve dealkylation and hydroxylation/oxidation of the molecule. researchgate.netresearchgate.net It is highly probable that this compound follows similar direct photolysis routes due to the identical chromophore, the 4-(dimethylamino)benzoate moiety. The absorption of UV light likely leads to the formation of excited singlet and triplet states, which can then initiate bond cleavage. Potential primary photoproducts would include those resulting from the cleavage of the N-methyl bonds (N-demethylation) or the ester bond.

Table 1: Plausible Direct Photolysis Transformation Products of this compound

Transformation ProcessPlausible Product
N-demethylationHeptyl 4-(methylamino)benzoate
N,N-didemethylationHeptyl 4-aminobenzoate (B8803810)
Ester hydrolysis4-(dimethylamino)benzoic acid and Heptanol (B41253)
Photo-hydroxylationHeptyl hydroxy-4-(dimethylamino)benzoate

This table is constructed based on the known reactivity of the 4-(dimethylamino)benzoate functional group and its analogs.

Indirect Phototransformation: Role of Hydroxyl Radicals and Other Photo-oxidants

In addition to direct photolysis, this compound can be degraded through indirect phototransformation. This process is initiated by photochemically generated reactive species in the environment, most notably the hydroxyl radical (•OH). Hydroxyl radicals are powerful, non-selective oxidants that can react rapidly with electron-rich organic molecules.

The reaction of hydroxyl radicals with benzoate (B1203000) and its derivatives has been a subject of study. The reaction typically proceeds via addition of the •OH radical to the aromatic ring, forming hydroxycyclohexadienyl-type radicals. nih.gov For this compound, the presence of the electron-donating dimethylamino and ester groups influences the position of •OH attack.

Studies on the analogous compound OD-PABA have shown that indirect phototransformation, simulated using TiO₂ photocatalysis which generates hydroxyl radicals, leads to the formation of various transformation products. researchgate.netresearchgate.net These products often result from the further degradation of primary photoproducts formed during direct photolysis, suggesting that hydroxylation and subsequent oxidation reactions are key pathways. researchgate.netresearchgate.net Other photo-oxidants, such as singlet oxygen and carbonate radicals, may also contribute to the indirect phototransformation of this compound in certain environmental conditions, although the hydroxyl radical is generally considered the most significant contributor in aqueous systems.

N-Demethylation Reaction Mechanisms

N-demethylation, the removal of a methyl group from the nitrogen atom of the dimethylamino group, is a critical reaction pathway for this compound. This transformation can occur through both radical and ionic mechanisms.

Radical-Mediated Demethylation Pathways

Radical-mediated N-demethylation is often initiated by photochemically or chemically generated radicals. In the context of phototransformation, UV irradiation in the presence of an initiator or a sensitizer (B1316253) can lead to the formation of radicals that subsequently react with the dimethylamino group.

Research on 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) has shown that in irradiated systems, particularly in the presence of hydrogen peroxide (H₂O₂), the N-demethylation reaction likely proceeds through a radical mechanism. researchgate.netresearchgate.net Thermodynamic calculations for ODPABA indicated that hydrogen abstraction from the N(CH₃)₂ group is more probable than from the alkyl chain, highlighting the susceptibility of the dimethylamino group to oxidation. researchgate.netresearchgate.net

The general mechanism for radical-mediated N-demethylation of N,N-dimethylaniline derivatives involves the initial abstraction of a hydrogen atom from one of the methyl groups by a radical species (R•), forming a nitrogen-centered radical stabilized by the aromatic ring. This radical can then react further, often with molecular oxygen, to yield an iminium ion intermediate, which is subsequently hydrolyzed to the N-demethylated product (a secondary amine) and formaldehyde.

Proposed Radical-Mediated N-Demethylation Steps:

Initiation: Formation of a radical species (e.g., •OH).

Hydrogen Abstraction: The radical abstracts a hydrogen atom from a methyl group of the dimethylamino moiety.

Radical Recombination/Oxidation: The resulting α-amino radical can react with other radicals or be oxidized (e.g., by O₂) to form an iminium cation.

Hydrolysis: The iminium cation is hydrolyzed by water to yield the N-demethylated amine and formaldehyde.

Ionic Demethylation Processes and Electrophilic Attack Studies

Ionic demethylation pathways involve the attack of an electrophile on the nitrogen atom of the dimethylamino group. The lone pair of electrons on the nitrogen makes it a nucleophilic center, susceptible to electrophilic attack.

Studies on the demethylation of ODPABA in a non-irradiated system containing sodium hypochlorite (B82951) (NaOCl) suggest an ionic mechanism. researchgate.netresearchgate.net Computational analysis identified the amino nitrogen atom as the most susceptible site for electrophilic attack by hypochlorous acid (HOCl), which is the first step in this ionic demethylation process. researchgate.netresearchgate.net

Generally, for N,N-dimethylaniline derivatives, electrophilic attack on the nitrogen atom leads to the formation of a quaternary ammonium-like intermediate. The subsequent step involves the departure of one methyl group, often facilitated by a nucleophile. This process is analogous to the von Braun reaction, where cyanogen (B1215507) bromide is the electrophile. Other electrophilic reagents, such as chloroformates, can also effect N-demethylation through an ionic mechanism.

Table 2: Comparison of Radical vs. Ionic N-Demethylation of the 4-(Dimethylamino)benzoate Moiety

FeatureRadical-Mediated DemethylationIonic Demethylation
Initiating Species Free radicals (e.g., •OH)Electrophiles (e.g., H⁺, HOCl, R-X)
Key Intermediate α-amino radical, Iminium cationQuaternary ammonium-like species
Reaction Conditions Often requires UV irradiation or a radical initiator (e.g., H₂O₂)Can occur in the dark with appropriate electrophilic reagents
Initial Site of Attack C-H bond of the N-methyl groupNitrogen lone pair

This table is based on established mechanisms for N-demethylation of N,N-dialkylanilines and specific studies on analogs like ODPABA.

Advanced Spectroscopic and Photophysical Characterization of Heptyl 4 Dimethylamino Benzoate

Electronic Absorption and Emission Spectroscopy

Detailed Analysis of UV-Visible Absorption Spectra in Various Media

The electronic absorption spectrum of 4-(dimethylamino)benzoate (B8555087) esters is characterized by a strong absorption band in the UV region, arising from a π→π* transition. This transition is associated with the intramolecular charge transfer (ICT) character of the molecule, from the electron-donating dimethylamino group to the electron-withdrawing carboxyl group.

For the model compound, Ethyl 4-(dimethylamino)benzoate, the absorption maximum (λmax) is observed at approximately 310 nm in ethanol, with a molar extinction coefficient (ε) of about 23,200 L·mol-1·cm-1 photochemcad.com. The position and intensity of this absorption band are sensitive to the solvent polarity. In nonpolar solvents, the absorption spectrum is expected to be at a slightly shorter wavelength (blue-shifted) compared to polar solvents. This is due to the stabilization of the more polar excited state in polar media.

For Heptyl 4-(dimethylamino)benzoate, a similar absorption profile is anticipated. The λmax is expected to be very close to that of the ethyl analogue, as the electronic transition is primarily localized on the aromatic ring and the directly attached functional groups. The longer heptyl chain is not expected to significantly perturb the electronic energy levels of the chromophore. However, slight variations in the absorption spectra may be observed in different media due to potential differences in solvation and aggregation behavior induced by the bulkier heptyl group.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol-1·cm-1) | | :--- | :--- | :--- | | Ethanol | 310 | 23,200 | | Data for Ethyl 4-(dimethylamino)benzoate |

Fluorescence Spectroscopy: Quantum Yields and Emission Profiles

Similar to other donor-acceptor substituted benzenes, 4-(dimethylamino)benzoate esters exhibit fluorescence. The emission spectrum is generally a broad, unstructured band that is significantly red-shifted with respect to the absorption spectrum, indicating a substantial change in the molecular geometry and electronic distribution in the excited state.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the solvent environment. For Ethyl 4-(dimethylamino)benzoate, a fluorescence quantum yield of 0.29 has been reported in cyclohexane photochemcad.com. In more polar solvents, the quantum yield is typically lower due to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state.

The emission profile of this compound is expected to be similar to that of the ethyl ester. The longer alkyl chain may influence the fluorescence quantum yield by altering the local environment of the fluorophore and potentially affecting the dynamics of the excited state. For instance, the increased flexibility of the heptyl chain could promote non-radiative decay pathways, leading to a lower quantum yield.

| Solvent | Fluorescence Quantum Yield (Φf) | | :--- | :--- | | Cyclohexane | 0.29 | | Data for Ethyl 4-(dimethylamino)benzoate |

Time-Resolved Fluorescence and Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state. For molecules like 4-(dimethylamino)benzoates, the excited-state dynamics are often complex, involving processes such as intramolecular vibrational relaxation, solvent relaxation, and intersystem crossing.

Vibrational and Resonant Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopic Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

C=O stretching: A strong absorption band in the region of 1700-1720 cm-1, characteristic of the ester carbonyl group.

C-N stretching: A band in the 1350-1250 cm-1 region, corresponding to the stretching of the aromatic amine C-N bond.

C-O stretching: Bands in the 1300-1000 cm-1 region, associated with the C-O stretching of the ester group.

Aromatic C-H stretching: Bands above 3000 cm-1.

Aliphatic C-H stretching: Bands in the 2850-2960 cm-1 region, which would be more intense for the heptyl derivative compared to the ethyl derivative due to the larger number of C-H bonds in the alkyl chain.

Aromatic C=C stretching: Bands in the 1600-1450 cm-1 region.

While a specific spectrum for this compound is not presented, the table below summarizes the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Ester C=O Stretching 1700 - 1720
Aromatic C-N Stretching 1350 - 1250
Ester C-O Stretching 1300 - 1000
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the 1H NMR spectrum would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the protons of the heptyl chain. The aromatic protons would appear as two doublets in the downfield region (typically 6.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The N-methyl protons would give a sharp singlet at around 3.0 ppm. The protons of the heptyl chain would show a series of multiplets in the upfield region (0.8-4.2 ppm).

The 13C NMR spectrum would complement the 1H NMR data, with distinct signals for the carbonyl carbon, the aromatic carbons, the N-methyl carbons, and the carbons of the heptyl chain.

The following tables provide the predicted 1H and 13C NMR chemical shifts for this compound based on the known data for the ethyl analogue and standard chemical shift correlations.

Predicted 1H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to C=O) ~7.9 Doublet 2H
Aromatic (ortho to N(CH3)2) ~6.6 Doublet 2H
O-CH2- ~4.2 Triplet 2H
N-(CH3)2 ~3.0 Singlet 6H
-(CH2)5- ~1.2-1.7 Multiplet 10H
-CH3 ~0.9 Triplet 3H

Predicted 13C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=O ~167
Aromatic (C-N) ~153
Aromatic (C-H ortho to C=O) ~131
Aromatic (C-CO) ~119
Aromatic (C-H ortho to N(CH3)2) ~111
O-CH2- ~64
N-(CH3)2 ~40
Heptyl Chain Carbons ~14-32

Mass Spectrometric Identification and Elucidation

Mass spectrometry (MS) serves as a critical analytical tool for the structural identification and elucidation of this compound and its related substances. Coupled with chromatographic separation techniques, MS provides high sensitivity and specificity, enabling the characterization of the parent compound, its impurities, and its degradation products in various matrices. High-resolution mass spectrometry (HRMS) is particularly valuable, as it can determine the elemental composition of detected compounds from the precursor ion and its isotopic distribution acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds and is well-suited for profiling the degradation products of this compound. The selection of an appropriate analytical column, such as one with a 5% phenyl methyl siloxane stationary phase, is crucial for achieving efficient separation of analytes before they enter the mass spectrometer nih.gov.

In the context of degradation studies, GC-MS is instrumental in identifying products formed through pathways such as photodegradation. Research on analogous compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) has confirmed the utility of GC-MS in identifying demethylated degradation products. researchgate.net These studies indicate that common degradation pathways for dialkylaminobenzoate esters involve processes like dealkylation and hydroxylation or oxidation. researchgate.net

The process involves separating the degradation products on the GC column based on their volatility and interaction with the stationary phase. Upon elution, the compounds are ionized, typically by electron ionization (EI), which induces fragmentation. The resulting mass spectrum, a fingerprint of the molecule, allows for the identification of the structure of the degradation products by interpreting the fragmentation pattern or by comparison to spectral libraries.

Below is a table of potential degradation products of this compound that could be identified using GC-MS, based on established degradation pathways for similar compounds.

Compound NameChemical FormulaMolecular Weight ( g/mol )Plausible Degradation Pathway
Heptyl 4-(methylamino)benzoateC15H23NO2249.35N-Demethylation
Heptyl 4-aminobenzoate (B8803810)C14H21NO2235.32N-Demethylation (x2)
4-(Dimethylamino)benzoic acidC9H11NO2165.19Ester Hydrolysis
Heptan-1-olC7H16O116.20Ester Hydrolysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is an indispensable technique for analyzing complex mixtures containing this compound and its transformation products, particularly those that are non-volatile or thermally labile. This approach is frequently used in environmental fate studies and for the analysis of chemicals in food contact materials. acs.orgresearchgate.net

The power of LC-HRMS lies in its ability to physically separate compounds in a complex matrix via liquid chromatography before they are detected by a high-resolution mass spectrometer. acs.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition of both the parent compound and any unknown transformation products from their respective precursor and fragment ions. acs.orgresearchgate.net

Studies on the widely used analogue, 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), demonstrate the effectiveness of this technique. Using HPLC-HRMS, researchers have tracked the formation of transformation products (TPs) under simulated environmental conditions. researchgate.net Direct photolysis was identified as a primary degradation route, leading to several TPs. researchgate.net The main detected products involved dealkylation or hydroxylation/oxidation processes. researchgate.net The use of tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating fragment ions that provide structural information about the molecule. researchgate.net

The table below summarizes key transformation products of the analogous compound OD-PABA identified via LC-HRMS in environmental simulation studies. Similar products would be anticipated from the degradation of this compound.

Precursor Ion (m/z)Proposed FormulaTransformation Product TypeReference
264.1958C16H25NO2N-demethylated product researchgate.net
250.1801C15H23NO2N-didemethylated product researchgate.net
294.2118C17H27NO3Hydroxylated product researchgate.net
292.1961C17H25NO3Oxidized (ketone/aldehyde) product researchgate.net
166.0862C9H12NO2Product of ester cleavage (4-(dimethylamino)benzoic acid + H+) nih.gov

Advanced Analytical Methodologies for Heptyl 4 Dimethylamino Benzoate and Its Transformation Products

High-Performance Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Heptyl 4-(dimethylamino)benzoate (B8555087), enabling its separation from complex sample matrices and potential interfering compounds. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) for Volatile and Thermally Stable Analytes

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like Heptyl 4-(dimethylamino)benzoate. The inherent volatility of this ester makes it amenable to GC analysis without the need for derivatization, which can simplify sample preparation. nih.gov

Research on related p-aminobenzoate esters has demonstrated the utility of GC-MS for their determination. For instance, a method for the analysis of 2-ethylhexyl 4-(dimethylamino)benzoate (a closely related compound) in urine and wine samples utilized GC-MS without derivatization. nih.gov The selection of an appropriate capillary column is crucial for achieving good resolution. Columns with a 5% phenyl methyl siloxane stationary phase are often chosen for their suitability in analyzing a wide range of organic compounds, including those found in food contact materials and environmental samples. nih.govnih.gov

The instrumental parameters for GC-MS analysis are optimized to ensure sensitivity and selectivity. This includes the injector temperature, oven temperature program, carrier gas flow rate, and the mass spectrometer's operating mode (e.g., full scan or selected ion monitoring).

Table 1: Illustrative GC-MS Parameters for the Analysis of a p-Aminobenzoate Ester This table is based on methodologies for structurally similar compounds and serves as a general guideline.

ParameterSetting
Gas Chromatograph Agilent 7890A or similar
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 280 °C
Oven Program Initial 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold 10 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5975C or similar
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Liquid Chromatography (LC) for Non-Volatile and Thermally Labile Compounds

For transformation products of this compound that may be less volatile or thermally labile, liquid chromatography (LC) is the preferred separation technique. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for a wide range of analytes. nih.gov

The analysis of various UV filters, including aminobenzoate derivatives, in cosmetic and environmental samples is frequently performed using reversed-phase LC. nih.govnih.gov C18 columns are commonly employed due to their versatility in separating moderately polar to non-polar compounds. nih.gov The mobile phase typically consists of a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net A gradient elution is often used to effectively separate multiple components in a single run. researchgate.net

The development of an LC-MS/MS method involves optimizing parameters such as the mobile phase composition and gradient, column temperature, and flow rate to achieve the desired separation and peak shapes.

Table 2: Representative LC-MS/MS Method Parameters for UV Filter Analysis This table provides a general framework based on methods for a range of UV filters.

ParameterSetting
Liquid Chromatograph Agilent 1260 Infinity or similar
Column Kinetex C18 (2.6 µm, 2.1 x 100 mm) or similar
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is a key detection technique that provides high selectivity and sensitivity, enabling the identification and quantification of this compound and its transformation products at trace levels.

Single-Stage and Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Single-stage mass spectrometry, often used with GC, can provide valuable information based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments. However, for complex matrices or when isomers are present, tandem mass spectrometry (MS/MS) offers significantly enhanced selectivity and signal-to-noise ratios. wordpress.commassbank.eu

In LC-MS/MS, a precursor ion (typically the protonated molecule [M+H]+ for this compound in positive ionization mode) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. nih.gov The fragmentation of aminobenzoate derivatives often involves the cleavage of the ester bond and fragmentation of the alkyl chain. chromatographyonline.com

For related compounds like 2-ethylhexyl 4-(dimethylamino)benzoate, characteristic fragment ions have been identified that can be used for quantification and confirmation. Similar fragmentation pathways would be expected for this compound.

Table 3: Hypothetical MS/MS Transitions for this compound Based on the fragmentation of similar p-aminobenzoate esters.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound264.2120.1148.1

Innovative Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for removing interfering substances and pre-concentrating the target analytes, thereby improving the reliability and sensitivity of the subsequent analysis.

Microextraction Methods: Membrane-Assisted Liquid-Liquid and Dispersive Liquid-Liquid Microextraction

Traditional liquid-liquid extraction (LLE) methods are often time-consuming and require large volumes of organic solvents. nih.gov To address these limitations, miniaturized and more environmentally friendly microextraction techniques have been developed.

Membrane-Assisted Liquid-Liquid Extraction (MA-LLE) utilizes a porous membrane to separate the aqueous sample from a small volume of an organic extraction solvent. researchgate.netnih.govresearchgate.net The analytes partition from the sample into the extraction solvent, which is then analyzed. This technique minimizes solvent consumption and can be automated. researchgate.net MA-LLE has been successfully applied to the extraction of a related compound, 2-ethylhexyl 4-(dimethylamino)benzoate, from urine and wine samples prior to GC-MS analysis. nih.gov The efficiency of MA-LLE is influenced by factors such as the choice of extraction solvent, extraction time, and pH of the sample. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on the formation of a cloudy solution when a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. sigmaaldrich.comresearchgate.net This creates a large surface area for the rapid transfer of analytes from the aqueous phase to the extraction solvent. After centrifugation, the sedimented extraction solvent is collected for analysis. DLLME has been widely used for the extraction of various UV filters from cosmetic and environmental water samples. sigmaaldrich.com The key parameters to optimize in a DLLME method include the type and volume of the extraction and disperser solvents, sample pH, and salt addition. researchgate.net

Table 4: Comparison of Microextraction Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
Membrane-Assisted Liquid-Liquid Extraction (MA-LLE) A porous membrane separates the sample from a micro-volume of extraction solvent. nih.govLow solvent consumption, potential for automation, reduced emulsion formation. researchgate.netCan be slower than other methods, membrane compatibility can be an issue.
Dispersive Liquid-Liquid Microextraction (DLLME) A mixture of extraction and disperser solvents is injected into the sample, forming a cloudy solution for rapid extraction. researchgate.netVery fast, high enrichment factors, low solvent usage. sigmaaldrich.comRequires a disperser solvent, selection of appropriate solvents is critical.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Development

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are prominent sample preparation techniques that facilitate the isolation and preconcentration of analytes from complex matrices. sigmaaldrich.com These methods are valued for their efficiency, selectivity, and reduced solvent consumption compared to traditional liquid-liquid extraction (LLE). researchgate.net The development of SPE and SPME methods for this compound and its transformation products involves careful selection of sorbent materials, optimization of extraction conditions (such as pH, ionic strength), and choice of elution solvents to ensure high recovery and sample purity. researchgate.netnih.gov

SPE combines sample extraction, clean-up, and concentration into a single process. sigmaaldrich.com The general procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. nih.gov The choice of sorbent is critical and depends on the polarity of the target analyte. For compounds like this compound, which possess both polar (ester, dimethylamino) and non-polar (heptyl chain, benzene (B151609) ring) characteristics, reversed-phase sorbents such as C18 or polymeric materials like Oasis HLB are often employed. researchgate.netnih.gov

SPME is a solventless technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed directly to a sample or its headspace. nih.govmdpi.com The analytes partition between the sample matrix and the fiber coating until equilibrium is reached. mdpi.com The fiber is then transferred directly to a chromatographic instrument for thermal desorption and analysis. jeaht.org The development of SPME methods involves optimizing parameters such as fiber coating, extraction time, temperature, sample pH, and ionic strength (salt concentration) to maximize extraction efficiency. jeaht.org

Research on related UV filter compounds provides insight into potential methodologies for this compound. For instance, a direct immersion SPME (DI-SPME) method was developed for a similar compound, 2-ethylhexyl-4-(N,N-dimethylamino)benzoate, using a novel Ti–TiO2–ZrO2 fiber, demonstrating good performance for its extraction from samples. nih.gov The optimization of SPME for other long-chain alkyl compounds has shown that factors like salt addition can have varied effects; for some analytes, it increases the extraction yield via a "salting-out" effect, while for others with lower water solubility, it may decrease the yield. jeaht.org

Table 1: Examples of SPE/SPME Parameters for Related Compounds

TechniqueAnalyte(s)Sorbent/FiberKey Optimization ParametersMatrixReference
DI-SPME2-ethylhexyl-4-(N,N-dimethylamino) benzoate (B1203000)Ti–TiO2–ZrO2 fiberDirect immersion into the sample.Perfumery and cosmetic products nih.gov
SPE1,4-Benzodiazepines (e.g., Diazepam, Oxazepam)C2, C8, C18, Phenyl Bond-ElutSample pH, elution solvent composition (methanol-water mixtures).Urine, Plasma nih.gov
SPMEAlkylphenols (e.g., 4-n-heptylphenol)Polyacrylate (PA) fiberExtraction time, sample pH, salt (NaCl) concentration.Water jeaht.org
SPEMacrolide antibioticsOasis HLB cartridgeSample pH adjusted to 2 before extraction.Not specified researchgate.net

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of analytes. These techniques are based on the principle that chemical compounds absorb light at specific wavelengths.

UV-Vis Spectrophotometric Assays for Concentration Determination

This compound possesses a chromophoric structure, the p-aminobenzoate fragment, which allows for direct quantification using UV-Vis spectrophotometry. researchgate.net The electronic structure, featuring a benzene ring substituted with a dimethylamino group and a carboxyl group, gives rise to characteristic absorption bands in the UV region. researchgate.net The dimethylamino group acts as a powerful auxochrome, enhancing the intensity of the absorption.

Studies on structurally similar compounds, such as ethyl 4-aminobenzoate (B8803810), show strong absorbance in the UV region. For example, ethyl 4-aminobenzoate exhibits absorption maxima around 310 nm. researchgate.net The UV spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The exact position of the absorption maximum for this compound would be determined by recording its spectrum in a suitable solvent, but it is expected to be in a similar range, allowing for the development of a direct spectrophotometric assay. A calibration curve can be constructed by plotting absorbance versus a series of known concentrations, following Beer's law, to determine the concentration of the compound in unknown samples.

Table 2: UV Absorption Maxima for Structurally Related Compounds

CompoundAbsorption Maxima (λmax)Solvent/MediumReference
Ethyl 4-aminobenzoate~310 nmAqueous solutions with surfactants/cyclodextrins researchgate.net
3-Aminobenzoic Acid194 nm, 226 nm, 272 nmNot specified sielc.com
para-Aminobenzoic Acid (PABA)Absorbs throughout the UVB rangeAqueous solution (pH dependent) researchgate.netsphinxsai.com

Derivatization Strategies for Enhanced Spectrophotometric Detection

Derivatization is a technique used to convert an analyte into a product with improved detection characteristics. researchgate.net For spectrophotometry, this typically involves a chemical reaction that produces a highly colored compound, shifting the absorption maximum to the visible region, which can increase sensitivity and minimize interference from other UV-absorbing species in the sample matrix. researchgate.net

A common derivatization strategy for primary aromatic amines, such as p-aminobenzoic acid (PABA), is diazotization followed by a coupling reaction. rjptonline.org In this method, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This reactive intermediate is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylamine dihydrochloride (B599025) or phloroglucinol, to form a stable and intensely colored azo dye. sphinxsai.comrjptonline.org

However, this compound contains a tertiary amine group and thus cannot undergo diazotization. For such compounds, alternative derivatization strategies are required. One applicable method is the formation of a charge-transfer complex. sphinxsai.com Tertiary aromatic amines can act as electron donors and react with strong electron acceptors, known as π-acceptors, to form colored charge-transfer complexes. A reported method for PABA determination uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor, which could be adapted for this compound. sphinxsai.com The reaction would produce a colored product with a new absorption maximum in the visible range, providing a basis for a sensitive spectrophotometric assay. sphinxsai.com

Table 3: Derivatization Reagents for Spectrophotometric Analysis of Aromatic Amines

Analyte TypeDerivatization StrategyReagent(s)Product TypeReference
Primary Aromatic Amines (e.g., PABA)Diazotization-CouplingSodium nitrite/HCl + 1-naphthylamine-7-sulphonic acidPink Azo Dye (λmax ~525 nm) rjptonline.org
Primary Aromatic Amines (e.g., PABA)Diazotization-CouplingSodium nitrite/HCl + PhloroglucinolColored Azo Dye sphinxsai.com
Aromatic Amines (e.g., PABA)Charge-Transfer Complexation2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Charge-Transfer Complex sphinxsai.com
p-AminophenolCondensationNinhydrinPurple Colored Complex (Ruhemann's purple) researchgate.net

Environmental Transformation Pathways and Mechanistic Studies of Heptyl 4 Dimethylamino Benzoate

Abiotic Degradation Processes in Aquatic Matrices

The transformation of Heptyl 4-(dimethylamino)benzoate (B8555087) in aquatic environments, in the absence of biological activity, is primarily driven by chemical reactions with ambient oxidants and disinfectants, as well as by the absorption of light.

Advanced Oxidation Processes (AOPs): Mechanisms and Efficiency

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. researchgate.netnih.gov These processes are effective in breaking down complex organic molecules like Heptyl 4-(dimethylamino)benzoate into simpler, less harmful substances.

The primary mechanism of AOPs involves the attack of hydroxyl radicals on the aromatic ring and the N,N-dimethylamino group of the molecule. This can lead to hydroxylation of the benzene (B151609) ring, demethylation, and cleavage of the ester bond. The efficiency of these processes is dependent on factors such as the concentration of the oxidant (e.g., hydrogen peroxide, ozone), the intensity of UV radiation (in photo-assisted AOPs), and the water matrix composition. mdpi.com

Reaction with Disinfectants: Chlorination and Other Halogenation By-product Formation

Water disinfection processes, particularly chlorination, represent a significant pathway for the abiotic transformation of this compound. The reaction of this compound with chlorine-based disinfectants can lead to the formation of various halogenated by-products.

Research on the closely related OD-PABA has shown that in the presence of sodium hypochlorite (B82951) (NaOCl), a common chlorinating agent, chloro-organic derivatives are formed. researchgate.netnih.gov The reaction mechanism likely involves electrophilic substitution on the aromatic ring, where chlorine atoms are added. The presence of the activating dimethylamino group makes the aromatic ring susceptible to such reactions. The formation of these chlorinated by-products is a concern as they can be more persistent and toxic than the parent compound. nih.gov

The extent and nature of by-product formation are influenced by factors such as the chlorine dose, pH, temperature, and the presence of natural organic matter (NOM) in the water. nih.govnih.gov It is important to note that while chlorination is effective for disinfection, it can inadvertently lead to the generation of potentially harmful disinfection by-products (DBPs) from precursors like this compound.

Phototransformation Mechanisms in Diverse Environmental Systems

Sunlight-induced transformation, or phototransformation, is a critical degradation pathway for this compound in sunlit surface waters. This process can occur through direct absorption of light by the molecule or via indirect reactions with photochemically produced reactive species.

Direct Photolysis Kinetics in Sunlit Surface Waters

This compound contains a chromophore (the 4-(dimethylamino)benzoate moiety) that absorbs sunlight, leading to its direct photolysis. Upon absorbing photons, the molecule is promoted to an excited state, where it can undergo various chemical transformations.

Studies on OD-PABA have demonstrated its instability in the presence of UV radiation. researchgate.net The primary degradation pathways observed include demethylation of the N,N-dimethylamino group and cleavage of the ester linkage, leading to the formation of para-aminobenzoic acid. researchgate.net Research has identified the formation of four main photoproducts upon exposure of OD-PABA to sunlight. union.edu While most of these photoproducts also degrade under prolonged sunlight exposure, one has been found to be stable after 24 hours. union.edu

The kinetics of direct photolysis are typically described by pseudo-first-order kinetics in environmental settings. nih.gov The rate of degradation is dependent on the quantum yield of the reaction (the efficiency of the photochemical process) and the amount of light absorbed by the compound. While a specific quantum yield for this compound has not been reported, the observed rapid degradation of its close analog, OD-PABA, suggests that direct photolysis is a significant attenuation process in the environment. union.edu

Indirect Photochemical Reactions: Sensitized Degradation and Radical Involvement

In natural waters, indirect photochemical reactions can also contribute significantly to the degradation of this compound. These reactions are mediated by photosensitized substances present in the water, such as natural organic matter (NOM), which absorb sunlight and produce reactive oxygen species (ROS).

These ROS include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). These species can then react with and degrade this compound, even if the compound itself does not absorb light efficiently in that region of the spectrum. The contribution of indirect photolysis is particularly important in waters with high concentrations of dissolved organic carbon. nih.gov

Biotic Degradation Mechanisms in Environmental Compartments

Microbial activity plays a vital role in the environmental fate of many organic compounds, including this compound. Biotic degradation involves the breakdown of the compound by microorganisms such as bacteria and fungi.

The primary mechanism of biotic degradation is enzymatic metabolism. Microorganisms can utilize the compound as a source of carbon and energy, leading to its mineralization into carbon dioxide, water, and inorganic nutrients. nih.gov The degradation pathways often involve initial steps such as hydrolysis of the ester bond, which would release heptanol (B41253) and 4-(dimethylamino)benzoic acid. The aromatic ring can then be further broken down through various enzymatic reactions.

While specific studies on the biotic degradation of this compound are limited, research on similar compounds, such as p-aminobenzoic acid esters, indicates that they are susceptible to microbial degradation. researchgate.net The rate and extent of biotic degradation depend on various environmental factors, including the microbial population present, temperature, pH, and the availability of other nutrients. In general, biotic degradation is considered a more cost-effective and environmentally friendly remediation process compared to abiotic methods.

Aerobic and Anaerobic Microbial Degradation Pathways in Sediments and Wastewater

The microbial degradation of organic compounds is a key process in their removal from the environment. In aquatic systems, sediments and wastewater treatment plants (WWTPs) harbor diverse microbial communities capable of transforming a wide range of pollutants.

In Sediments: Organic UV filters, due to their often lipophilic nature, tend to partition from the water column and accumulate in sediments. mdpi.com Here, they can undergo microbial degradation under both aerobic and anaerobic conditions. Studies on Padimate O in natural water-sediment systems have shown that biotransformation is a predominant factor in its degradation. nih.gov While the specific microbial consortia responsible for the degradation of this compound have not been identified, research on other aromatic amines suggests that bacteria from genera such as Comamonas and Bordetella are involved in the degradation of aminobenzoate compounds. researchgate.netnih.gov The degradation of benzoate (B1203000), a potential intermediate, is known to occur under both aerobic and anaerobic conditions, with different microbial pathways involved. nih.govresearchgate.net

Under aerobic conditions, the degradation of aromatic amines is often initiated by dioxygenase enzymes, leading to ring cleavage. nih.gov For this compound, a plausible initial step would be the hydrolysis of the ester bond, yielding heptanol and 4-(dimethylamino)benzoic acid. The latter could then be further degraded.

Under anaerobic conditions, the degradation pathways are more complex. For benzoate and its derivatives, degradation can proceed via pathways involving syntrophic consortia of bacteria. nih.gov The degradation of 3-aminobenzoate, for instance, has been shown to involve several genes, including those for monooxygenase and dioxygenase enzymes. researchgate.net It is plausible that similar enzymatic machinery could be involved in the breakdown of the 4-(dimethylamino)benzoic acid moiety of the target compound. Screening studies have indicated that 4-aminobenzoic acid may biodegrade under anaerobic conditions. nih.gov

In Wastewater: Wastewater treatment plants are critical barriers to the release of micropollutants into the environment. The biodegradation of organic compounds in WWTPs is a complex process influenced by the composition of the microbial community and the operational parameters of the plant. nih.govmdpi.comfrontiersin.org For compounds like this compound, which are structurally similar to some pharmaceuticals and personal care products, removal in WWTPs is a key aspect of their environmental fate. nih.gov

Role of Activated Sludge in Biological Removal Processes

Activated sludge is a complex, flocculent mixture of microorganisms used in the biological treatment of wastewater. nih.gov It plays a crucial role in the removal of organic pollutants through a combination of biodegradation and sorption processes.

Due to its lipophilic character, a significant portion of this compound entering a WWTP is expected to be removed from the aqueous phase through adsorption onto the sludge biomass. This has been demonstrated for the structurally similar compound, 2-ethylhexyl 4-(dimethylamino)benzoate (ODPABA), where adsorption was found to be the main elimination mechanism from wastewater.

In addition to physical removal via sorption, biological degradation within the activated sludge can occur. The diverse microbial community in activated sludge, which includes bacteria from phyla such as Proteobacteria, Bacteroidetes, and Acidobacteria, has the metabolic potential to degrade a wide array of organic compounds. mdpi.comresearchgate.net Studies on the degradation of ODPABA in activated sludge have identified transformation products such as methyl-4-aminobenzoic acid, indicating that demethylation and ester hydrolysis are potential degradation pathways. It is likely that this compound undergoes similar transformations, initiated by the cleavage of the ester bond to form heptanol and 4-(dimethylamino)benzoic acid, which can then be further metabolized by the microbial community.

Environmental Fate Modeling and Transport Dynamics

Environmental fate models are essential tools for predicting the distribution and persistence of chemicals in the environment. usu.eduwiley.com These models integrate the physicochemical properties of a compound with environmental parameters to estimate its transport and transformation.

Sorption and Desorption Phenomena in Solid-Liquid Interfaces

The partitioning of a chemical between the aqueous phase and solid matrices like sediment and sludge is a critical process influencing its environmental fate and bioavailability. This is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

For hydrophobic organic compounds like this compound, sorption to organic matter in sediments and soils is a major process. researchgate.netnih.gov A study on the sorption of the closely related compound, OD-PABA (Padimate O), in various sediments found that sorption was a primary mechanism for its removal from the water phase, with a moderate to strong sorption affinity. nih.gov The organic carbon-normalized distribution coefficients (log Koc) for OD-PABA were determined to be in the range of 4.4 to 4.6 for sediments with higher organic carbon content. nih.gov Given the structural similarity, it is expected that this compound would exhibit a comparable high sorption potential. The sorption process for these types of compounds is often found to be largely irreversible. nih.govresearchgate.net

The following table summarizes the sorption data for a related compound, providing an indication of the expected behavior of this compound.

CompoundSediment TypeLog KocReference
OD-PABARiver and Lake Sediments4.4 - 4.6 nih.gov

This table presents data for a structurally similar compound to infer the potential sorption behavior of this compound.

Mechanisms of Bioaccumulation and Biomagnification in Aquatic Food Chains

Bioaccumulation is the process by which a chemical is taken up by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environment. Biomagnification is the increase in the concentration of a substance in organisms at successively higher levels in a food chain. noaa.govresearchgate.nettcu.edu

For organic UV filters, their lipophilicity (indicated by a high octanol-water partition coefficient, log Kow) suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms. nih.gov However, the actual bioaccumulation potential is also influenced by the organism's ability to metabolize and excrete the compound. nih.gov

While specific data for this compound is not available, studies on the closely related compound 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB or Padimate O) provide significant insights. Research has shown that EHDAB can bioaccumulate in aquatic organisms. nih.gov For example, in studies with the ragworm Hediste diversicolor, which plays a key role in estuarine food webs, exposure to sediment spiked with various organic UV filters resulted in their detection in the worms. mdpi.com

Furthermore, there is evidence of biomagnification for EHDAB. In a study involving a simple food chain of midge larvae and crucian carp, it was observed that EHDAB biomagnified from the contaminated larvae to the fish. This indicates that compounds like this compound could pose a risk of accumulating to higher concentrations at upper trophic levels. noaa.gov

The following table presents bioaccumulation data for a related compound, which can be used to estimate the potential behavior of this compound.

OrganismExposure RouteBioaccumulation MetricValueReference
Ragworm (Hediste diversicolor)SedimentDetected in tissue- mdpi.com
Crucian Carp (Carassius carassius)Dietary (from midge larvae)Biomagnification Factor (BMF)>1 noaa.gov

This table presents data for a structurally similar compound to infer the potential bioaccumulation and biomagnification of this compound.

Influence of Environmental Parameters on Degradation Efficacy

The rate and extent of degradation of chemical compounds in the environment are significantly influenced by various physical and chemical parameters.

Impact of pH and Ionic Strength on Reaction Kinetics

Impact of pH: The pH of the surrounding water can have a profound effect on the degradation of esters like this compound, primarily through hydrolysis. Ester hydrolysis can be catalyzed by both acids and bases. epa.gov For aminobenzoate esters, the rate of hydrolysis is pH-dependent. iitd.ac.innih.govresearchgate.net

Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the pseudo-first-order rate constants are pH-independent in the range of pH 4 to 8. iitd.ac.innih.gov This is attributed to intramolecular general base catalysis by the neighboring amino group. iitd.ac.innih.gov Below pH 4, the amino group becomes protonated, which can affect the hydrolysis rate. In alkaline conditions, the hydrolysis rate generally increases. For this compound, the tertiary amine group is expected to influence the hydrolysis kinetics in a pH-dependent manner. nih.gov

Impact of Ionic Strength: Ionic strength, a measure of the concentration of ions in a solution, can also influence reaction kinetics. In estuarine and marine environments, where salinity and thus ionic strength can vary significantly, this parameter becomes particularly important. nih.govnih.govresearchgate.netresearchgate.net

The effect of ionic strength on the degradation of organic pollutants can be complex. For some compounds, an increase in ionic strength can lead to a "salting-out" effect, potentially increasing their partitioning to sediments and affecting their bioavailability for microbial degradation. In other cases, changes in ionic strength can alter the activity of microbial enzymes responsible for degradation. For instance, studies on the degradation of xenobiotics in mangrove soils have shown that salinity can influence the abundance and activity of microbial genes associated with degradation pathways. nih.govresearchgate.net While specific data on the effect of ionic strength on the degradation of this compound is not available, it is reasonable to expect that its degradation kinetics in estuarine environments would be influenced by changes in salinity.

Role of Dissolved Organic Matter (DOM) in Transformation Processes

The transformation of this compound in aquatic environments is significantly influenced by the presence of dissolved organic matter (DOM). DOM, a complex mixture of organic compounds, plays a dual role in the photodegradation of this sunscreen agent, acting as both a photosensitizer and a light-screening agent. The ultimate effect of DOM on the transformation of this compound depends on the type and concentration of the DOM, as well as the specific environmental conditions.

Mechanistic Insights into DOM-Mediated Transformation

The interaction between DOM and this compound during photolytic processes is multifaceted. On one hand, the chromophoric moieties within DOM can absorb sunlight and generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, as well as excited triplet states of DOM (³DOM*). These reactive species can subsequently induce or accelerate the degradation of this compound, a process known as indirect photolysis or photosensitization.

Conversely, DOM can also inhibit the photodegradation of this compound through two primary mechanisms. The first is a light-screening effect, where DOM competes with the sunscreen agent for the absorption of photons, thereby reducing the rate of direct photolysis. The second, more complex mechanism involves the quenching of the excited states of this compound or the reduction of its reactive intermediates back to the parent compound. For instance, the antioxidant moieties within DOM, such as phenolic groups, can donate an electron to the radical cation of this compound, which may form during photo-oxidation, thus regenerating the original molecule and inhibiting its net transformation.

Research Findings on the Influence of DOM

Studies on the photochemical behavior of Octyl 4-(dimethylamino)benzoate (a closely related compound, often referred to as Padimate O), have provided valuable insights into the role of DOM. Research investigating the degradation kinetics in the presence of varying concentrations of humic acids (a major component of DOM) has been conducted to elucidate these interactions. researchgate.net

The presence of humic acids can alter the degradation pathway and rate of the sunscreen agent. The nature of the DOM, whether it is terrestrially or aquatically derived, also plays a crucial role. Terrestrial-derived DOM is typically more aromatic and has a higher capacity to absorb light and generate excited triplet states, which can enhance photodegradation. However, it can also be a more effective light-screening agent.

The table below summarizes the expected effects of DOM on the transformation of this compound based on mechanistic studies of similar aromatic amines.

DOM-Mediated ProcessMechanismEffect on Transformation RateKey Factors
PhotosensitizationGeneration of reactive species (e.g., ³DOM*, ROS) by irradiated DOM, which then react with the compound.IncreaseDOM concentration, DOM source (e.g., terrestrial vs. aquatic), water chemistry.
Light ScreeningCompetition for photons between DOM and the compound, reducing the light available for direct photolysis.DecreaseDOM concentration and its molar absorptivity.
Inhibition/QuenchingDeactivation of the compound's excited states or reduction of its radical cation intermediate back to the parent compound by DOM's antioxidant moieties.DecreaseAntioxidant capacity of DOM (e.g., phenol (B47542) content).

Future Research Perspectives and Methodological Advancements for Heptyl 4 Dimethylamino Benzoate

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The future synthesis of Heptyl 4-(dimethylamino)benzoate (B8555087) is poised to be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Traditional synthesis of similar esters often involves esterification or transesterification processes. For instance, a common method for preparing aminobenzoate esters involves the reaction of an alkyl aminobenzoate with an alcohol in the presence of a transesterification catalyst. google.com Another approach is the esterification of 4-nitrobenzoic acid followed by the reduction of the nitro group, a method that can be adapted to be more environmentally friendly by using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). google.com

Future research will likely focus on several key areas to enhance the sustainability of Heptyl 4-(dimethylamino)benzoate synthesis:

Catalyst Innovation : The development and use of recyclable, non-toxic catalysts will be crucial. This moves away from traditional catalysts that are often difficult to separate from the reaction mixture and can be environmentally hazardous.

Alternative Solvents : The use of greener solvents or even solvent-free reaction conditions will be explored to minimize volatile organic compound (VOC) emissions and reduce waste.

Energy Efficiency : Employing energy-efficient methods such as microwave-assisted synthesis can shorten reaction times and lower energy consumption compared to conventional heating methods.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will be applied to the synthesis of this compound.

A potential green synthetic route could involve the direct esterification of 4-(dimethylamino)benzoic acid with heptanol (B41253) using a solid acid catalyst, which can be easily filtered and reused, thereby minimizing waste.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste PreventionDesigning synthetic pathways that produce minimal byproducts.
Atom EconomyMaximizing the incorporation of atoms from reactants into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity.
Designing Safer ChemicalsDesigning chemical products to be effective while minimizing their toxicity.
Safer Solvents and AuxiliariesMinimizing or avoiding the use of auxiliary substances like solvents.
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure.
Use of Renewable FeedstocksUtilizing renewable raw materials whenever technically and economically practicable.
Reduce DerivativesMinimizing or avoiding unnecessary derivatization.
CatalysisUsing catalytic reagents in preference to stoichiometric reagents.
Design for DegradationDesigning chemical products to break down into innocuous degradation products.
Real-time analysis for Pollution PreventionDeveloping analytical methodologies for real-time monitoring to prevent pollution.
Inherently Safer Chemistry for Accident PreventionChoosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

In-depth Mechanistic Dissection of Complex Multi-pathway Degradation Systems

The degradation of this compound in the environment is expected to be a complex process involving multiple pathways, primarily driven by photodegradation. Research on the closely related compound, octyldimethyl para-aminobenzoic acid (OD-PABA), reveals that upon exposure to sunlight, it degrades to form four main photoproducts. union.edu The photochemical behavior of OD-PABA has been studied in various aqueous solutions, showing that its transformation proceeds via pseudo-first-order reaction kinetics. nih.gov The primary degradation reactions identified for OD-PABA are dealkylation and hydroxylation. nih.gov

Given the structural similarity, the degradation of this compound is likely to follow similar pathways:

N-Dealkylation : The removal of one or both methyl groups from the dimethylamino moiety.

Hydroxylation : The addition of hydroxyl groups to the aromatic ring.

Ester Hydrolysis : The cleavage of the ester bond to form 4-(dimethylamino)benzoic acid and heptanol.

Future research in this area will require sophisticated analytical techniques to identify the various transient and stable intermediates formed during degradation. Understanding these complex, multi-pathway systems is crucial for accurately predicting the environmental fate and potential toxicity of the resulting transformation products. One of the photoproducts of OD-PABA has been found to be stable even after 24 hours of sunlight exposure, highlighting the importance of identifying and characterizing these degradation products to assess their long-term environmental impact. union.edu

Degradation PathwayExpected Products for this compound
N-DealkylationHeptyl 4-(methylamino)benzoate, Heptyl 4-aminobenzoate (B8803810)
Aromatic HydroxylationHydroxylated derivatives of this compound
Ester Hydrolysis4-(dimethylamino)benzoic acid and Heptanol

Advancements in Hyphenated Spectroscopic Techniques for Real-time Analysis

The real-time analysis of this compound and its degradation products necessitates the use of advanced hyphenated spectroscopic techniques. These methods, which couple a separation technique with a spectroscopic detection method, are essential for identifying and quantifying compounds in complex mixtures. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for this purpose. mdpi.com These techniques allow for the separation of the parent compound from its various degradation products, followed by their identification and quantification based on their mass-to-charge ratios and fragmentation patterns. The use of high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF), can provide accurate mass measurements, enabling the determination of the elemental composition of unknown degradation products. mdpi.com

Future advancements in this area will likely involve:

Improved Ionization Sources : The development of more efficient and softer ionization techniques to minimize fragmentation and preserve the molecular ion for accurate identification.

Faster Separation Methods : The implementation of ultra-high-performance liquid chromatography (UHPLC) to achieve faster separations with higher resolution.

Real-time Monitoring : The application of these techniques to monitor the degradation of this compound in real-time under simulated environmental conditions, providing valuable kinetic data.

A study on the photodegradation of another UV filter, ethyl 4-aminobenzoate, utilized HPLC-MS to identify six intermediate products, demonstrating the power of this technique in elucidating degradation pathways. mdpi.com

Hyphenated TechniqueApplication in this compound Analysis
LC-MS (Liquid Chromatography-Mass Spectrometry)Separation and identification of the parent compound and its degradation products.
LC-MS/MS (Tandem Mass Spectrometry)Structural elucidation of degradation products through fragmentation analysis.
GC-MS (Gas Chromatography-Mass Spectrometry)Analysis of volatile and semi-volatile degradation products, often requiring derivatization. researchgate.net
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)Unambiguous structure determination of isolated degradation products.

Integration of Machine Learning and AI in Predictive Computational Modeling

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the physicochemical properties, environmental fate, and toxicity of chemical compounds. For this compound, these computational models can fill data gaps where experimental information is lacking.

Future research will likely leverage ML and AI in the following ways:

Property Prediction : Developing quantitative structure-property relationship (QSPR) models to predict key properties such as water solubility, octanol-water partition coefficient (log P), and absorption spectra.

Toxicity Assessment : Using quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of this compound and its degradation products to various organisms. A recent study demonstrated that phospholipid binding is a more reliable predictor of the acute aquatic toxicity of UV filters than log P. nih.gov

Environmental Fate Modeling : Creating models to predict the environmental distribution, persistence, and bioaccumulation potential of the compound. Advanced computational models are being developed to more accurately predict partition distribution coefficients, which are crucial for understanding environmental fate. nih.gov

These predictive models can accelerate the risk assessment process and guide the development of safer and more environmentally friendly alternatives.

Modeling ApproachApplication to this compound
QSPR (Quantitative Structure-Property Relationship)Prediction of physical and chemical properties.
QSAR (Quantitative Structure-Activity Relationship)Prediction of biological activity and toxicity.
Environmental Fate ModelsSimulation of behavior and persistence in various environmental compartments.

Exploration of Advanced Analytical Strategies for Trace Level Detection

The detection of this compound at trace levels in environmental samples such as water and sediment is crucial for assessing its environmental occurrence and impact. Due to the typically low concentrations of UV filters in the environment, highly sensitive and selective analytical methods are required.

Future research in this area will focus on:

Sample Preparation : Developing more efficient and miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to extract and concentrate the analyte from complex matrices. A QuEChERS method has been successfully developed for the analysis of UV filters in sludge samples. mdpi.com

Instrumentation : Utilizing high-sensitivity mass spectrometers to achieve lower limits of detection (LOD) and limits of quantification (LOQ). An LC-MS/MS method for benzophenone-type UV filters achieved LOQs in the range of 2 to 1060 ng/L in water samples. nih.gov

Matrix Effect Mitigation : Developing strategies to minimize the matrix effects that can suppress or enhance the analyte signal in complex environmental samples, thereby improving the accuracy and reliability of the analytical results.

The development of these advanced analytical strategies will enable more comprehensive monitoring of this compound in the environment.

Analytical StrategyAdvantage for Trace Level Detection
Solid-Phase Extraction (SPE)Effective for concentrating analytes from water samples.
QuEChERSA streamlined and efficient method for extraction from solid and semi-solid samples. mdpi.com
LC-MS/MSHigh sensitivity and selectivity for complex matrices. nih.gov
High-Resolution Mass SpectrometryAccurate mass measurements for confident identification.

Comprehensive Understanding of Long-Term Environmental Behavior and Ultimate Fate

Understanding the long-term environmental behavior and ultimate fate of this compound is essential for a complete environmental risk assessment. This involves studying its persistence, mobility, bioaccumulation, and final degradation products in various environmental compartments.

Future research should address the following aspects:

Persistence : Determining the half-life of this compound in different environmental matrices (water, soil, sediment) under various conditions (e.g., sunlight, microbial activity).

Mobility : Investigating its potential to move between different environmental compartments, such as partitioning from water to sediment or bioaccumulating in aquatic organisms. The high hydrophobicity of some UV filters leads to significant adsorption onto organic matter, which can limit their mobility. confex.com

Bioaccumulation : Assessing its potential to accumulate in the tissues of aquatic organisms, which can lead to biomagnification in the food chain. Some organic UV filters have been shown to bioaccumulate in various aquatic organisms. nih.gov

Ultimate Fate : Identifying the final, stable degradation products to determine if they are more or less harmful than the parent compound.

Long-term monitoring studies are needed to understand the chronic exposure risks associated with this compound and other personal care products in the environment. The widespread use of sunscreens leads to their continuous release into aquatic environments, making them a significant group of emerging contaminants. thesustainableinnovation.com

Environmental ProcessResearch Focus for this compound
PhotodegradationIdentification of photoproducts and determination of degradation rates.
BiodegradationAssessment of microbial degradation in water and soil.
SorptionMeasurement of partitioning to soil and sediment.
BioaccumulationDetermination of bioconcentration factors in aquatic organisms.

Comparative Studies with Other Dimethylaminobenzoate Esters to Elucidate Structure-Reactivity Relationships

Comparative studies of this compound with other dimethylaminobenzoate esters are crucial for understanding structure-reactivity relationships. By systematically varying the length and branching of the alkyl ester chain, researchers can gain insights into how these structural modifications influence the compound's properties.

Future comparative studies should focus on:

Photostability : Investigating how the alkyl chain length affects the rate and pathways of photodegradation.

Physicochemical Properties : Correlating the alkyl chain structure with properties such as water solubility, lipophilicity, and UV absorption characteristics.

Toxicity : Assessing how changes in the ester group impact the compound's toxicity to aquatic organisms.

Environmental Fate : Comparing the environmental persistence and bioaccumulation potential of different dimethylaminobenzoate esters.

These studies will provide valuable data for designing future UV filters with improved efficacy, safety, and environmental profiles. A study on the photoreactivity of substituted 3-hydroxyflavones demonstrated how different substituent groups can significantly affect the photochemical properties of a molecule. nih.gov

Ester CompoundAlkyl ChainPotential Impact on Properties
Methyl 4-(dimethylamino)benzoateMethylHigher water solubility, potentially lower lipophilicity.
Ethyl 4-(dimethylamino)benzoateEthylIntermediate properties.
This compound Heptyl Lower water solubility, higher lipophilicity.
Octyl 4-(dimethylamino)benzoateOctylVery low water solubility, very high lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Heptyl 4-(dimethylamino)benzoate with high purity?

  • Methodological Guidance : this compound can be synthesized via esterification of 4-(dimethylamino)benzoic acid with heptanol under acid catalysis (e.g., sulfuric acid). Reaction conditions (temperature, molar ratios, and catalyst concentration) must be optimized to minimize side products. Post-synthesis purification typically involves column chromatography or recrystallization using solvents like ethanol or hexane. Structural confirmation requires 1H NMR^1 \text{H NMR} (e.g., δ 3.0 ppm for dimethylamino protons) and 13C NMR^{13} \text{C NMR} (e.g., carbonyl resonance at ~168 ppm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Guidance : Accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C) over 4–12 weeks can assess degradation. HPLC or GC-MS monitors decomposition products (e.g., free 4-(dimethylamino)benzoic acid). UV-Vis spectroscopy tracks absorbance changes in the 300–350 nm range, characteristic of the dimethylamino chromophore .

Q. Which solvents are optimal for experimental applications of this compound?

  • Methodological Guidance : Solubility screening in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., cyclohexane, hexane) is critical. While 4-(dimethylamino)benzoic acid shows higher solubility in DMSO (~120 mg/mL at 298 K), the heptyl ester’s lipophilic chain likely enhances solubility in non-polar solvents. Gravimetric or spectroscopic methods can quantify solubility .

Advanced Research Questions

Q. How does this compound degrade in aquatic environments, and what are its transformation products?

  • Methodological Guidance : Photodegradation studies under simulated sunlight (λ > 290 nm) with HPLC-MS/MS identify transformation products (e.g., demethylated derivatives or hydroxylated intermediates). Reactive oxygen species (ROS) assays (e.g., hydroxyl radical trapping) quantify oxidative degradation pathways. Environmental half-life calculations require pseudo-first-order kinetics modeling under varying pH and salinity .

Q. What experimental approaches resolve contradictions in reported degradation pathways of alkyl 4-(dimethylamino)benzoate derivatives?

  • Methodological Guidance : Comparative studies using isotopically labeled compounds (e.g., 13C ^{13} \text{C}-heptyl ester) can track degradation mechanisms. Discrepancies in product profiles (e.g., formaldehyde vs. demethylation products) may arise from differences in ROS sources (e.g., H2_2O2_2, ClO^-) or catalytic metal ions. Multivariate analysis (PCA or PLS) correlates experimental variables (pH, light intensity) with degradation pathways .

Q. How does this compound compare to ethyl or 2-ethylhexyl analogs in co-initiator efficiency for photopolymerization?

  • Methodological Guidance : Degree of conversion (DC%) in resin systems is measured via FTIR spectroscopy (C=C bond absorption at 1630 cm1^{-1}). Kinetic studies (e.g., photo-DSC) compare initiation rates. Higher alkyl chain length may reduce miscibility in polar resin matrices, requiring optimization of co-monomer ratios (e.g., 1:2 CQ/amine molar ratios for improved crosslinking) .

Q. Can DFT calculations predict the environmental impact or reactivity of this compound?

  • Methodological Guidance : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict ROS interaction sites. Solvation models (e.g., COSMO-RS) estimate partition coefficients (log KowK_{\text{ow}}) for bioaccumulation potential. Validation requires correlation with experimental LC-MS/MS data on degradation intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.